(2S,3S,4S,5R,6S)-6-[6-chloro-1-[2-(1-methylpyrrole-2-carbonyl)phenyl]indol-3-yl]oxy-3,4,5-trihydroxyoxane-2-carboxylic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(2S,3S,4S,5R,6S)-6-[6-chloro-1-[2-(1-methylpyrrole-2-carbonyl)phenyl]indol-3-yl]oxy-3,4,5-trihydroxyoxane-2-carboxylic acid is a complex organic compound with potential applications in various scientific fields. This compound features a unique structure that includes a chlorinated indole moiety linked to a pyrrole ring and a sugar-like trihydroxyoxane carboxylic acid.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2S,3S,4S,5R,6S)-6-[6-chloro-1-[2-(1-methylpyrrole-2-carbonyl)phenyl]indol-3-yl]oxy-3,4,5-trihydroxyoxane-2-carboxylic acid typically involves multiple steps:
Formation of the Indole Moiety: The indole ring can be synthesized through Fischer indole synthesis, where phenylhydrazine reacts with an aldehyde or ketone under acidic conditions.
Chlorination: The indole ring is chlorinated using reagents like thionyl chloride or phosphorus pentachloride.
Pyrrole Ring Formation: The pyrrole ring is synthesized via the Paal-Knorr synthesis, where a 1,4-dicarbonyl compound reacts with ammonia or a primary amine.
Coupling Reactions: The chlorinated indole and pyrrole rings are coupled using Suzuki or Heck coupling reactions.
Glycosylation: The final step involves glycosylation, where the coupled product is reacted with a sugar derivative under acidic conditions to form the trihydroxyoxane carboxylic acid.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to increase yield and purity. This could include the use of continuous flow reactors, advanced purification techniques, and automation to ensure consistent quality.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the indole and pyrrole rings, using reagents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be performed using hydrogenation or metal hydrides like sodium borohydride.
Substitution: The chlorinated indole ring can undergo nucleophilic substitution reactions with various nucleophiles, such as amines or thiols.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic conditions.
Reduction: Hydrogen gas with a palladium catalyst or sodium borohydride in methanol.
Substitution: Nucleophiles like amines in the presence of a base such as triethylamine.
Major Products
Oxidation: Formation of indole-2,3-dione derivatives.
Reduction: Formation of reduced indole and pyrrole derivatives.
Substitution: Formation of substituted indole derivatives with various functional groups.
Scientific Research Applications
Chemistry
Catalysis: The compound can be used as a ligand in catalytic reactions, particularly in asymmetric synthesis.
Material Science:
Biology
Enzyme Inhibition: The compound may act as an inhibitor for certain enzymes, making it useful in biochemical studies.
Drug Development: Potential use as a lead compound in the development of new pharmaceuticals.
Medicine
Anticancer Activity: Preliminary studies suggest that the compound may have anticancer properties, particularly against certain types of tumors.
Antimicrobial Activity: The compound may exhibit antimicrobial properties, making it useful in the development of new antibiotics.
Industry
Agriculture: Potential use as a pesticide or herbicide due to its bioactive properties.
Cosmetics: Possible applications in skincare products due to its antioxidant properties.
Mechanism of Action
The mechanism of action of (2S,3S,4S,5R,6S)-6-[6-chloro-1-[2-(1-methylpyrrole-2-carbonyl)phenyl]indol-3-yl]oxy-3,4,5-trihydroxyoxane-2-carboxylic acid involves its interaction with specific molecular targets:
Molecular Targets: The compound may target enzymes involved in cell signaling pathways, such as kinases or phosphatases.
Pathways Involved: It may modulate pathways related to cell proliferation, apoptosis, and inflammation.
Comparison with Similar Compounds
Similar Compounds
Indole-3-carbinol: A compound with a similar indole structure, known for its anticancer properties.
Pyrrole-2-carboxylic acid: A compound with a similar pyrrole structure, used in various chemical syntheses.
Uniqueness
Structural Complexity: The combination of indole, pyrrole, and sugar-like moieties makes this compound unique.
Bioactivity: The compound’s potential bioactivity in multiple fields, including medicine and agriculture, sets it apart from simpler analogs.
This detailed article provides a comprehensive overview of (2S,3S,4S,5R,6S)-6-[6-chloro-1-[2-(1-methylpyrrole-2-carbonyl)phenyl]indol-3-yl]oxy-3,4,5-trihydroxyoxane-2-carboxylic acid, covering its synthesis, reactions, applications, mechanism of action, and comparison with similar compounds
Properties
Molecular Formula |
C26H23ClN2O8 |
---|---|
Molecular Weight |
526.9 g/mol |
IUPAC Name |
(2S,3S,4S,5R,6S)-6-[6-chloro-1-[2-(1-methylpyrrole-2-carbonyl)phenyl]indol-3-yl]oxy-3,4,5-trihydroxyoxane-2-carboxylic acid |
InChI |
InChI=1S/C26H23ClN2O8/c1-28-10-4-7-17(28)20(30)15-5-2-3-6-16(15)29-12-19(14-9-8-13(27)11-18(14)29)36-26-23(33)21(31)22(32)24(37-26)25(34)35/h2-12,21-24,26,31-33H,1H3,(H,34,35)/t21-,22-,23+,24-,26+/m0/s1 |
InChI Key |
KBERECBCSJAUQQ-TYUWDEHNSA-N |
Isomeric SMILES |
CN1C=CC=C1C(=O)C2=CC=CC=C2N3C=C(C4=C3C=C(C=C4)Cl)O[C@H]5[C@@H]([C@H]([C@@H]([C@H](O5)C(=O)O)O)O)O |
Canonical SMILES |
CN1C=CC=C1C(=O)C2=CC=CC=C2N3C=C(C4=C3C=C(C=C4)Cl)OC5C(C(C(C(O5)C(=O)O)O)O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.